molecular formula C12H10O2S2 B1604967 2,3-Bis(methylthio)-1,4-naphthalenedione CAS No. 55699-85-9

2,3-Bis(methylthio)-1,4-naphthalenedione

Cat. No.: B1604967
CAS No.: 55699-85-9
M. Wt: 250.3 g/mol
InChI Key: YNEAIJHYQCGCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(methylthio)-1,4-naphthalenedione is an organic compound characterized by the presence of two methylthio groups attached to a naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(methylthio)-1,4-naphthalenedione typically involves the reaction of 1,4-naphthoquinone with methylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(methylthio)-1,4-naphthalenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the naphthalenedione core to a dihydro derivative.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted naphthalenedione derivatives.

Scientific Research Applications

2,3-Bis(methylthio)-1,4-naphthalenedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(methylthio)-1,4-naphthalenedione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, which may contribute to its antimicrobial and anticancer activities. The compound may also interact with specific molecular targets and pathways, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2,3-Bis(ethylthio)-1,4-naphthalenedione
  • 2,3-Bis(propylthio)-1,4-naphthalenedione
  • 2,3-Bis(butylthio)-1,4-naphthalenedione

Comparison: Compared to its analogs, 2,3-Bis(methylthio)-1,4-naphthalenedione is unique due to its specific methylthio substituents, which may impart distinct chemical and biological properties. The size and electronic effects of the methylthio groups can influence the reactivity and interaction of the compound with various targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-bis(methylsulfanyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEAIJHYQCGCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)C2=CC=CC=C2C1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326067
Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55699-85-9
Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55699-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055699859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55699-85-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(methylthio)-1,4-naphthalenedione
Reactant of Route 2
Reactant of Route 2
2,3-Bis(methylthio)-1,4-naphthalenedione
Reactant of Route 3
2,3-Bis(methylthio)-1,4-naphthalenedione
Reactant of Route 4
2,3-Bis(methylthio)-1,4-naphthalenedione
Reactant of Route 5
2,3-Bis(methylthio)-1,4-naphthalenedione
Reactant of Route 6
2,3-Bis(methylthio)-1,4-naphthalenedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.